Chlorazol Black BH
CAS No.:
Cat. No.: VC16534636
Molecular Formula: C32H24N6NaO11S3
Molecular Weight: 787.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H24N6NaO11S3 |
|---|---|
| Molecular Weight | 787.8 g/mol |
| Standard InChI | InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49); |
| Standard InChI Key | JVURXDJWRHHVDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |
Introduction
Chemical Identity and Structural Properties
Chlorazol Black BH is classified as a diazo dye under the Colour Index designation 22590 . Its molecular formula, C₃₂H₂₅N₆NaO₁₁S₃, corresponds to a molecular weight of 788.75 g/mol, with three sodium cations balancing the sulfonate groups . The compound manifests as a dark blue-black crystalline powder, soluble in water (35 g/L at 85°C) and slightly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .
Structural analysis reveals a conjugated aromatic system with two azo linkages, enabling π-π electron transitions that produce intense coloration. The sulfonate groups (-SO₃⁻) enhance hydrophilicity, facilitating aqueous dye baths for textile applications. X-ray crystallographic studies of analogous azo dyes suggest a planar geometry optimized for binding to cellulose fibrils through hydrogen bonding and van der Waals interactions.
Table 1: Physicochemical Properties of Chlorazol Black BH
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 788.75 g/mol | |
| Solubility in Water | 35 g/L at 85°C | |
| λmax (Visible Spectrum) | 580-620 nm (purple-black) | |
| Storage Conditions | Amber vial, 2-8°C | |
| CAS Registry | 2429-73-4 |
Synthesis and Industrial Production
The manufacturing process for Chlorazol Black BH involves sequential diazotization and coupling reactions under alkaline conditions :
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Diazotization: 4-(4-Aminophenyl)benzenamine undergoes nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium salt intermediate.
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Coupling: The diazonium salt reacts with two naphthalenic components:
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4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (major coupling partner)
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6-Amino-4-hydroxynaphthalene-2-sulfonic acid (minor component)
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Isolation: The crude product is precipitated by salting out with NaCl, followed by filtration and drying at 60-80°C.
Industrial-scale production achieves yields exceeding 85% through pH-controlled reactors (pH 9-11) and temperature modulation (10-15°C during diazotization, 25-30°C for coupling). Quality control protocols include elemental analysis (nitrogen content ≥8.00%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .
Textile Applications and Performance Metrics
As a direct dye, Chlorazol Black BH exhibits exceptional affinity for cellulose fibers, achieving 95-98% exhaustion rates in cotton dyeing at 80°C . The dye-substrate interaction involves:
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Ionic attraction between sulfonate groups and cellulose hydroxyls
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Hydrophobic stacking of aromatic rings with fiber microstructures
Table 2: Fastness Properties of Chlorazol Black BH on Cotton
| Test Parameter | ISO Rating | AATCC Rating |
|---|---|---|
| Light Fastness | 4 | 3 |
| Wash Fastness | 2 | 3 |
| Acid Perspiration | 4 | 3 |
| Alkali Perspiration | 2 | 3 |
Data adapted from industrial testing protocols demonstrate moderate lightfastness but limited resistance to alkaline environments, necessitating post-dyeing treatments with cationic fixatives for improved washfastness.
Environmental Impact and Decolorization Strategies
The environmental persistence of Chlorazol Black BH stems from its synthetic aromatic structure, with half-life estimates exceeding 200 days in aquatic systems. Advanced oxidation processes (AOPs) show promise for remediation:
Photocatalytic Decolorization: α-MoO₃ nano-belts under UV-A irradiation (365 nm) achieve 98% decolorization within 120 minutes via hydroxyl radical (- OH) generation. The pseudo-first-order rate constant (k) reaches 0.028 min⁻¹, with quantum yield (Φ) of 0.45 molecules/photon.
Enzymatic Degradation: Laccase enzymes from Trametes versicolor decolorize 85% of 100 ppm dye solutions within 24 hours through azo bond cleavage . Immobilized laccase reactors maintain 70% efficiency over 15 operational cycles.
Comparative Analysis with Related Dyes
While Chlorazol Black BH dominates textile applications, its structural analog Chlorazol Black E (CAS 1937-37-7) serves distinct purposes:
Table 3: Chlorazol Black BH vs. Chlorazol Black E
This dichotomy underscores the importance of substituent effects—additional sulfonate groups in BH enhance hydrophilicity for textile use, whereas E's tertiary amine groups facilitate chitin binding in histopathology .
Regulatory Status and Future Directions
Global regulatory frameworks classify Chlorazol Black BH under:
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EPA Toxic Substances Control Act (TSCA) Inventory
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EU REACH Annex VIII (Safety Data Sheet requirements)
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China GB 1967-2019 Textile Auxiliaries Standard
Emerging research priorities include:
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Development of bio-based azo dyes using enzyme-mediated synthesis
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Nano-encapsulation technologies to reduce environmental release
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Machine learning models predicting dye-substrate affinity
These innovations aim to balance industrial demand with ecological sustainability, addressing the compound's dual role as both a commercial workhorse and environmental challenge.
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